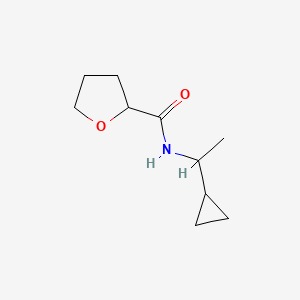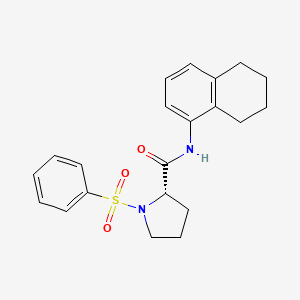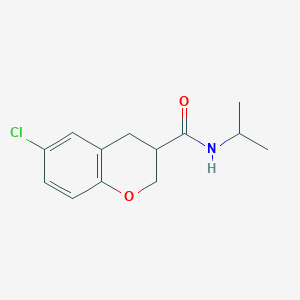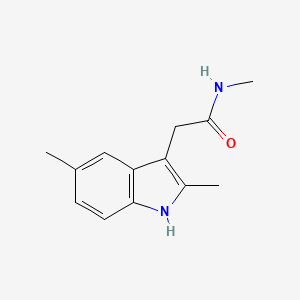
N-(1-cyclopropylethyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)oxolane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential as an anti-cancer agent.
Wirkmechanismus
N-(1-cyclopropylethyl)oxolane-2-carboxamide targets RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This results in the inhibition of ribosomal RNA synthesis, which is necessary for the growth and proliferation of cancer cells. This compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting ribosomal RNA synthesis. In addition, this compound has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyclopropylethyl)oxolane-2-carboxamide is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy drugs. However, this compound has also been shown to have limited efficacy against some types of cancer, such as lung cancer. In addition, this compound has a short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
For research include the development of combination therapies, identification of biomarkers, and investigation of N-(1-cyclopropylethyl)oxolane-2-carboxamide as a radiosensitizer.
Synthesemethoden
The synthesis method of N-(1-cyclopropylethyl)oxolane-2-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 5-ethyl-2,4-dioxoimidazolidine-1-carboxamide, which is reacted with cyclopropylamine to form N-(1-cyclopropylethyl)imidazolidine-2-carboxamide. This intermediate is then reacted with 2-(bromomethyl)oxolane to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)oxolane-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many types of cancer. This compound has demonstrated efficacy against a variety of cancer cell lines in vitro and in vivo, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(8-4-5-8)11-10(12)9-3-2-6-13-9/h7-9H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOQQSJMUXNGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7503329.png)

![4-[[(2-Phenoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B7503338.png)

![N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7503351.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7503359.png)



![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B7503390.png)

![4-(4-cyclopentylpiperazin-1-yl)-N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-oxobutanamide](/img/structure/B7503410.png)

